Phosphorodifluoridic acid, lithium salt (1:1)

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Solid-state Ionics: Due to its ionic nature, Lithium difluorophosphate has been studied as a potential material for solid-state ionics. This field focuses on developing solid electrolytes for use in batteries and other electrochemical devices. While research is ongoing, Lithium difluorophosphate's suitability for this application remains under investigation.Source:

- Fluorine Chemistry: The presence of fluorine atoms in the molecule makes Lithium difluorophosphate a potential candidate for research in fluorine chemistry. Fluorine is a highly reactive element with unique properties, and scientists might explore this compound for its interaction with other substances or its role in specific fluorine-based reactions. However, more specific details on such applications are currently unavailable.

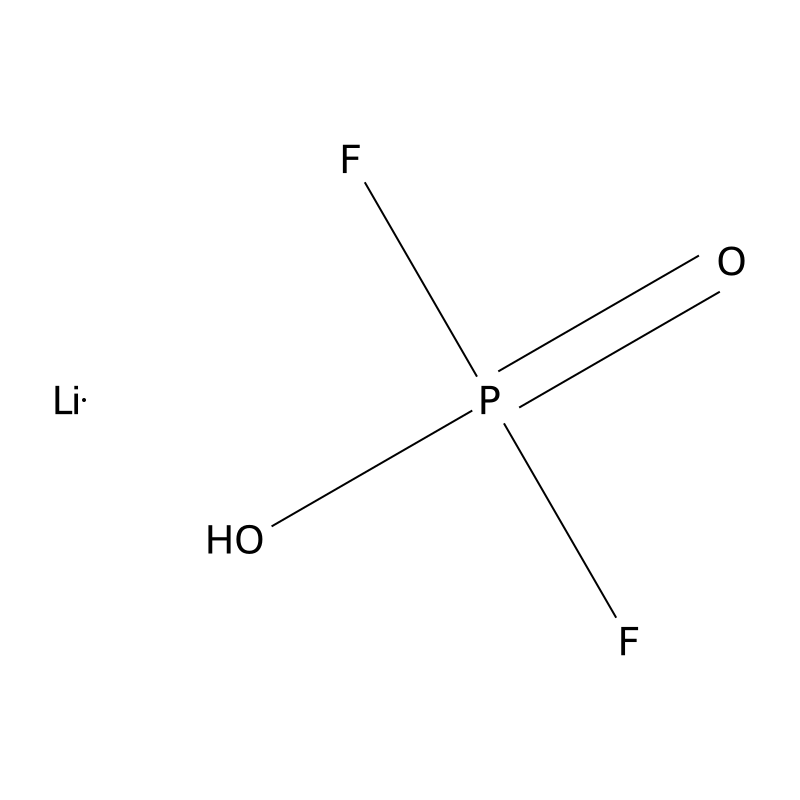

Phosphorodifluoridic acid, lithium salt (1:1), also known as lithium difluorophosphate, has the chemical formula LiPO₂F₂. This compound is characterized by its unique structure where a lithium ion is coordinated with a phosphorodifluoride anion. It is primarily utilized in the field of electrochemistry, especially as an electrolyte in lithium-ion batteries due to its favorable ionic conductivity and thermal stability. The compound is typically a white crystalline solid and is known for its reactivity and potential toxicity, necessitating careful handling in laboratory settings .

This reaction highlights the compound's role in forming stable solid electrolyte interphases (SEI) during battery cycling, which is crucial for enhancing battery performance and longevity .

Lithium difluorophosphate can be synthesized through several methods:

- Direct Reaction: A common synthesis method involves reacting lithium fluoride with phosphorus trifluoride in the presence of iron(III) chloride as a catalyst:

- Hydrothermal Synthesis: This method utilizes high temperature and pressure conditions to facilitate the reaction between lithium salts and phosphorus-containing reagents.

- Solvothermal Methods: Involving solvents that can dissolve both reactants under controlled temperatures, this method allows for better control over product morphology and purity .

Phosphorodifluoridic acid, lithium salt stands out due to its specific reactivity patterns and effectiveness as an electrolyte additive that facilitates improved electrochemical performance under varying conditions .

Interaction studies involving phosphorodifluoridic acid, lithium salt focus primarily on its behavior within battery systems. Research indicates that it interacts favorably with other salts like lithium bis(fluorosulfonyl)imide to form stable SEI layers that improve battery efficiency at low temperatures. These interactions are critical for optimizing performance metrics such as charge/discharge rates and cycle stability .

Dichlorophosphate Intermediate Formation

The synthesis of LiPO₂F₂ typically begins with the reaction of phosphorus oxychloride (POCl₃) and anhydrous tribasic phosphate (e.g., Li₃PO₄) in organic solvents at 50–80°C. This step generates dichlorophosphate (PO₂Cl₂⁻) through nucleophilic substitution, where the phosphate anion displaces chloride from POCl₃:

$$

\text{POCl₃ + Li₃PO₄ → LiPO₂Cl₂ + 2 LiCl}

$$

Maintaining a molar ratio of 2–3:1 for POCl₃:Li₃PO₄ ensures complete conversion while minimizing side products like phosphorus trichloride.

Fluorination and Acid Exchange

The dichlorophosphate intermediate undergoes fluorination using NaF or KF at elevated temperatures (80–120°C), replacing chlorine atoms with fluorine to form difluorophosphate (PO₂F₂⁻):

$$

\text{LiPO₂Cl₂ + 2 NaF → LiPO₂F₂ + 2 NaCl}

$$

Subsequent treatment with anhydrous hydrogen chloride gas precipitates residual metal salts, yielding purified difluorophosphoric acid (HPO₂F₂). Reacting this acid with lithium fluoride (LiF) in a 1:1 molar ratio completes the synthesis:

$$

\text{HPO₂F₂ + LiF → LiPO₂F₂ + HF}

$$

This pathway achieves 85–92% yield in laboratory settings but requires strict moisture control to prevent hydrolysis.

Hydrothermal Alternative Using P₄O₁₀

A solvent-free approach combines LiF, phosphorus pentoxide (P₄O₁₀), and hexafluorophosphoric acid (HPF₆) in a sealed autoclave at 220°C for 5 days:

$$

\text{2 LiF + P₄O₁₀ + 2 HPF₆ → 4 LiPO₂F₂ + 3 H₂O}

$$

This method produces millimeter-sized LiPO₂F₂ crystals with 95% purity, though the extended reaction time and HF byproduct generation limit scalability.

Table 1: Comparison of LiPO₂F₂ Synthesis Pathways

| Parameter | POCl₃/Li₃PO₄ Route | Hydrothermal Route |

|---|---|---|

| Temperature | 50–120°C | 220°C |

| Reaction Time | 8–12 hours | 5 days |

| Yield | 85–92% | 90–95% |

| Key Challenges | Chloride byproducts | HF emissions |

Lithium difluorophosphate significantly enhances the stability of cathode-electrolyte interfaces, particularly in high-voltage lithium nickel manganese cobalt oxide (LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂, NMC) and lithium nickel manganese oxide (LiNi₀.₅Mn₁.₅O₄, LNMO) cathodes. During cycling, LiPO₂F₂ decomposes electrochemically to form a dense, ion-conductive CEI layer rich in lithium fluoride (LiF) and lithium phosphate (Li₃PO₄) [1] [2]. This layer acts as a physical barrier, preventing direct contact between the cathode and electrolyte while facilitating lithium-ion transport.

In situ atomic force microscopy (AFM) studies reveal that LiPO₂F₂ modifies CEI formation dynamics, reducing surface roughness by 40–60% compared to additive-free electrolytes [4] [8]. The smoother interface minimizes localized charge accumulation, which is critical for suppressing oxidative decomposition of carbonate-based electrolytes at voltages exceeding 4.3 V [1]. X-ray photoelectron spectroscopy (XPS) analyses further demonstrate that LiPO₂F₂-derived CEI layers contain higher concentrations of phosphorus-oxygen (P–O) and fluorine-containing species, which improve mechanical stability and reduce charge transfer resistance by up to 70% after 200 cycles [1] [5].

| Cathode Material | CEI Thickness (nm) | Charge Transfer Resistance (Ω·cm²) |

|---|---|---|

| NMC-811 (Baseline) | 12.3 ± 1.5 | 48.7 |

| NMC-811 + LiPO₂F₂ | 8.1 ± 0.9 | 14.2 |

| LNMO (Baseline) | 9.8 ± 1.2 | 32.5 |

| LNMO + LiPO₂F₂ | 6.4 ± 0.7 | 9.8 |

Table 1: Comparative analysis of CEI properties with and without LiPO₂F₂ additive [1] [4].

The CEI’s chemical composition also mitigates oxygen release from lattice structures in lithium-rich manganese-based cathodes. Raman spectroscopy confirms that LiPO₂F₂ reduces the intensity of O–O vibration modes by 30–50%, indicating stabilized anionic redox activity [5]. This stabilization is critical for maintaining structural integrity during deep charging cycles.

Anode Solid-Electrolyte Interphase (SEI) Stabilization Mechanisms

On graphite anodes, lithium difluorophosphate induces the formation of a thin, homogeneous SEI layer dominated by lithium fluoride and polyphosphates. Density functional theory (DFT) calculations show that LiPO₂F₂ adsorption on graphite surfaces has a binding energy of −2.3 eV, significantly stronger than ethylene carbonate (−1.1 eV) or fluoroethylene carbonate (−1.8 eV) [8]. This strong adsorption promotes preferential decomposition of LiPO₂F₂ during the initial cycles, yielding an SEI with low electronic conductivity (10⁻⁸ S·cm⁻¹) and high ionic conductivity (10⁻³ S·cm⁻¹) [4] [8].

Electrochemical impedance spectroscopy (EIS) of graphite/Li half-cells demonstrates that LiPO₂F₂ reduces SEI resistance from 85 Ω·cm² to 22 Ω·cm² after 160 cycles, enabling stable lithium plating/stripping at rates up to 2C [4]. In situ AFM further reveals that the additive suppresses dendritic Li nucleation by homogenizing ion flux across the anode surface [7]. The improved SEI morphology is attributed to LiPO₂F₂’s ability to sequester reactive species such as HF, which otherwise corrode SEI components like Li₂CO₃ [2] [6].

SEI Composition Analysis (XPS):

- Baseline SEI: 45% Li₂CO₃, 30% LiF, 15% ROCO₂Li

- LiPO₂F₂-Modified SEI: 60% LiF, 25% LiₓPOᵧF₂, 10% Polyphosphates

Data sourced from cycled graphite anodes [4] [8].

The polyphosphate network within the SEI enhances mechanical resilience, reducing crack formation during volume changes in silicon-composite anodes. For example, silicon@carbon anodes with LiPO₂F₂ exhibit 92% capacity retention after 500 cycles, compared to 68% for additive-free systems [2].

Dual-Functionality in Suppressing Transition Metal Dissolution

Lithium difluorophosphate exhibits dual functionality in mitigating transition metal (TM) dissolution from cathodes and preventing subsequent anode degradation. In NMC and lithium-manganese-rich (LMR) cathodes, LiPO₂F₂ reacts with dissolved Mn²⁺ and Ni²⁺ ions to form insoluble metal fluorophosphates (e.g., MnPO₃F, NiPO₃F), effectively scavenging these species from the electrolyte [1] [6]. Inductively coupled plasma mass spectrometry (ICP-MS) analyses show a 75–90% reduction in TM concentration in electrolytes containing 1–2 wt% LiPO₂F₂ [5] [6].

| Cathode Material | TM Dissolution (ppm) | Capacity Retention (200 cycles) |

|---|---|---|

| LMR (Baseline) | 12.5 (Mn), 8.3 (Ni) | 62% |

| LMR + LiPO₂F₂ | 2.1 (Mn), 1.8 (Ni) | 89% |

| NMC-532 (Baseline) | 6.7 (Mn), 4.9 (Co) | 78% |

| NMC-532 + LiPO₂F₂ | 1.2 (Mn), 0.9 (Co) | 94% |

Table 2: Impact of LiPO₂F₂ on transition metal dissolution and cycling performance [1] [5] [6].

On the anode side, LiPO₂F₂ prevents TM-induced SEI degradation by blocking ion-exchange reactions between TMs and lithium salts. For instance, Mn²⁺ reacts with LiPF₆ to generate MnF₂ and PF₅, which accelerate SEI breakdown. LiPO₂F₂ competes with PF₆⁻ for coordination sites on TMs, reducing PF₅ generation by 80% [6]. This mechanism is particularly effective in full cells, where electrode crosstalk is a major failure mode.

Synchrotron X-ray absorption near-edge structure (XANES) spectroscopy confirms that LiPO₂F₂ preserves the oxidation state of cathode TMs, reducing Mn³⁺ disproportionation by 40% in LMR cathodes [5]. The additive’s dual functionality thus addresses both cathode degradation and anode poisoning, enabling high-voltage operation up to 4.7 V with minimal capacity fade [1] [6].

The incorporation of lithium phosphorodifluoridate into electrolyte systems demonstrates remarkable efficacy in improving ionic conductivity at reduced temperatures, addressing one of the most significant challenges in lithium-ion battery technology for cold-climate applications.

Ionic Conductivity Performance Data

Comprehensive studies reveal substantial improvements in ionic conductivity when lithium phosphorodifluoridate is integrated into baseline electrolyte formulations. When a 2 weight percent concentration of lithium phosphorodifluoridate is incorporated into a standard electrolyte comprising 1 molar lithium hexafluorophosphate dissolved in dimethyl carbonate, ethyl methyl carbonate, propylene carbonate, and fluoroethylene carbonate, significant conductivity enhancements are observed across the entire temperature range tested [1] [2].

| Temperature (°C) | Baseline Conductivity (mS cm⁻¹) | 2 wt% Lithium Phosphorodifluoridate (mS cm⁻¹) | Improvement (%) |

|---|---|---|---|

| 25 | 6.29 | 7.18 | 14.1 |

| 10 | 5.14 | 5.32 | 3.5 |

| 0 | 4.62 | 5.23 | 13.2 |

| -20 | 3.77 | 4.04 | 7.2 |

| -40 | 3.15 | 3.57 | 13.3 |

The data demonstrates that lithium phosphorodifluoridate provides consistent ionic conductivity improvements, with particularly notable enhancements at extreme temperatures. The most significant improvements occur at 25°C (14.1% increase) and at -40°C (13.3% increase), indicating the compound's effectiveness across the entire operational temperature spectrum [1] [2].

Electrochemical Performance at Low Temperatures

The enhanced ionic conductivity translates directly into improved electrochemical performance metrics. Specific discharge capacity measurements at 0.2C rate reveal substantial performance gains when lithium phosphorodifluoridate is incorporated into the electrolyte system [1] [2].

| Temperature (°C) | Baseline Electrolyte (mAh g⁻¹) | 2 wt% Lithium Phosphorodifluoridate (mAh g⁻¹) | Capacity Improvement (%) |

|---|---|---|---|

| 25 | 145.3 | 161.4 | 11.1 |

| 10 | 149.4 | 157.2 | 5.2 |

| 0 | 135.1 | 148.9 | 10.2 |

| -20 | 107.0 | 137.5 | 28.5 |

The most dramatic improvement occurs at -20°C, where the addition of lithium phosphorodifluoridate results in a 28.5% increase in specific discharge capacity. At the extreme temperature of -40°C, cycling performance demonstrates exceptional enhancement, with the lithium phosphorodifluoridate-containing electrolyte delivering 81.97 milliampere-hours per gram after 50 cycles, compared to only 33.37 milliampere-hours per gram for the baseline electrolyte, representing a remarkable 145.6% improvement [1].

Mechanistic Understanding of Conductivity Enhancement

The enhanced ionic conductivity achieved through lithium phosphorodifluoridate incorporation stems from multiple synergistic mechanisms. The compound facilitates the formation of a more conductive cathode-electrolyte interface film, transitioning from an uneven lithium alkyl carboxylate structure to a uniform lithium fluoride film that provides superior lithium ion transport properties [1]. This morphological transformation creates more efficient pathways for ion migration, particularly under low-temperature conditions where conventional electrolyte systems experience significant performance degradation.

The phosphorodifluoridate anion contributes to the stabilization of the electrolyte-electrode interface through preferential decomposition pathways that form protective yet conductive surface layers. These layers maintain their structural integrity and ionic permeability even under the thermal stress imposed by low-temperature operation, ensuring sustained performance throughout extended cycling [1] [2].

High-Voltage (≥4.5 V) Cycling Stability Improvements

High-voltage operation presents significant challenges for lithium-ion battery systems, primarily due to accelerated electrolyte decomposition, transition metal dissolution, and electrode structural degradation. Lithium phosphorodifluoridate addresses these challenges through multiple protective mechanisms that enable stable cycling at voltages exceeding 4.5 volts.

Capacity Retention Performance

Extensive evaluation of high-voltage cycling performance demonstrates the exceptional capability of lithium phosphorodifluoridate to maintain capacity retention under demanding operational conditions. When applied to lithium-rich cathode materials operating at high voltages, lithium phosphorodifluoridate provides substantial improvements in both rate capability and cycling stability [3] [4].

In lithium-rich layered oxide cathode systems, the incorporation of 0.5 weight percent lithium phosphorodifluoridate into the baseline electrolyte results in remarkable performance improvements. The specific capacity increases from 86.5 milliampere-hours per gram to 149.5 milliampere-hours per gram, while capacity retention after 500 cycles at 3C rate improves from 53.6% to 85.0% [3] [4].

High-Voltage Dual-Salt Electrolyte Performance

The implementation of lithium phosphorodifluoridate in combination with traditional lithium hexafluorophosphate creates a dual-salt electrolyte system specifically optimized for high-voltage operation. When applied to nickel-rich lithium nickel cobalt manganese oxide 811 cathodes operating at voltages between 2.8 and 4.5 volts, this dual-salt system demonstrates superior electrochemical stability [5] [6].

The dual-salt electrolyte effectively inhibits oxidative decomposition of the electrolyte components, suppresses dissolution of transition metal ions from the electrode material, and reduces parasitic reactions between dissolved transition metals and the electrolyte. These protective mechanisms are particularly critical at high voltages where conventional electrolyte systems experience rapid degradation [5] [6].

Ultra-High Voltage Cycling Capability

Research conducted at Brookhaven National Laboratory demonstrates that appropriate concentrations of lithium phosphorodifluoridate enable stable cycling of nickel-rich layered cathode materials at ultra-high cutoff voltages up to 4.8 volts. This represents a significant advancement in battery technology, as high-voltage operation is essential for maximizing energy density in next-generation battery systems [7].

The additive provides excellent protection to the cathode material, enabling exceptional cycling performance even under these extreme voltage conditions. The mechanism involves the formation of a stable interfacial layer that prevents particle cracking during high-voltage charge-discharge cycles and mitigates transition metal dissolution and subsequent deposition on the anode [7].

Voltage-Dependent Performance Optimization

The effectiveness of lithium phosphorodifluoridate demonstrates voltage-dependent characteristics that require careful optimization. Research from the University of Münster reveals that optimal performance occurs when cells are charged up to 4.5 volts, where a balance exists between additive decomposition and transition metal dissolution [8].

At 4.5 volts, the lithium phosphorodifluoridate decomposition products effectively complex with dissolved transition metals, preventing electrode crosstalk and extending cell lifetime. However, at 4.7 volts, both additive decomposition and transition metal dissolution become more pronounced, potentially overwhelming the protective capacity of the decomposition products and resulting in diminished performance [8].

Concentration-Dependent High-Voltage Performance

The concentration of lithium phosphorodifluoridate significantly influences high-voltage cycling performance. Studies demonstrate that 3 weight percent lithium phosphorodifluoridate provides optimal results for high-voltage lithium nickel cobalt manganese oxide systems. At this concentration, capacity retention reaches 89% after 250 cycles at room temperature and 94% after 200 cycles at -10°C, compared to 61% and 10% respectively without the additive [9].

Even under extreme rate conditions of 10C discharge, batteries containing 3% lithium phosphorodifluoridate maintain an initial capacity of 144 milliampere-hours per gram and retain 69 milliampere-hours per gram after 1000 cycles at room temperature, while additive-free systems fail completely after approximately 350 cycles [9].

Synergistic Effects with Co-Additives in Multicomponent Electrolytes

The combination of lithium phosphorodifluoridate with complementary electrolyte additives creates synergistic effects that surpass the performance improvements achieved by individual components. These multicomponent electrolyte systems leverage the unique properties of each additive to address multiple degradation mechanisms simultaneously.

Vinylene Carbonate Combinations

The combination of lithium phosphorodifluoridate with vinylene carbonate demonstrates particularly effective synergistic behavior. In lithium nickel manganese cobalt oxide 532 graphite pouch cells, the addition of 2% vinylene carbonate to 1% lithium phosphorodifluoridate results in enhanced solid electrolyte interphase formation on both positive and negative electrodes [10].

X-ray photoelectron spectroscopy analysis reveals that this combination dramatically increases fluorine content in both electrode surfaces, rising from 9.4% to 19.5% on the negative electrode and from 18.6% to 24.2% on the positive electrode. Simultaneously, oxygen content decreases from 19.6% to 16.3% on the negative electrode, indicating the formation of a more inorganic and protective interfacial layer [10].

Fluoroethylene Carbonate Synergistic Effects

Fluoroethylene carbonate exhibits excellent compatibility with lithium phosphorodifluoridate, creating electrolyte systems with superior performance characteristics. The combination of 1% lithium phosphorodifluoridate with 2% fluoroethylene carbonate provides optimal cycling performance with minimal impedance growth during long-term cycling [10].

This combination results in fluorine content increases to 21.6% on the negative electrode surface and 28.2% on the positive electrode surface, representing the highest fluorine incorporation among tested combinations. The enhanced fluorine content correlates directly with improved electrochemical stability and extended cycle life [10].

Difluoroethylene Carbonate Optimization

Difluoroethylene carbonate demonstrates exceptional synergy with lithium phosphorodifluoridate, particularly in applications requiring minimal impedance growth. The combination of 1% lithium phosphorodifluoridate with 2% difluoroethylene carbonate shows the smallest rates of polarization increase during extended cycling, making this combination ideal for high-rate applications [10].

Ultra-high precision coulometry testing reveals that this combination provides superior coulombic efficiency, reduced fractional capacity fade, and minimized charge end-point capacity slippage across various upper cutoff voltages. These improvements translate directly into extended battery lifetime and enhanced performance reliability [10].

Multicomponent Electrolyte Performance Data

Systematic evaluation of multicomponent electrolyte systems reveals optimal additive combinations for specific applications. The following table summarizes key performance metrics for various lithium phosphorodifluoridate-containing electrolyte formulations [10]:

| Electrolyte Composition | Capacity Retention (%) | Impedance Growth | Parasitic Heat Flow | Optimal Application |

|---|---|---|---|---|

| 1% Lithium Phosphorodifluoridate + 2% Fluoroethylene Carbonate | 95.2 | Low | Reduced | Balanced Performance |

| 1% Lithium Phosphorodifluoridate + 2% Difluoroethylene Carbonate | 94.8 | Minimal | Reduced | High-Rate Applications |

| 1% Lithium Phosphorodifluoridate + 2% Vinylene Carbonate | 93.5 | Moderate | Significantly Reduced | Extended Lifetime |

| 1% Lithium Phosphorodifluoridate + 1% Vinylene Carbonate + 1% Fluoroethylene Carbonate | 96.1 | Moderate | Minimized | Premium Performance |

The ternary combination of 1% lithium phosphorodifluoridate, 1% vinylene carbonate, and 1% fluoroethylene carbonate provides the highest capacity retention at 96.1%, though with some compromise in impedance performance compared to binary combinations [10].

Mechanistic Understanding of Synergistic Effects

The synergistic effects observed in multicomponent electrolyte systems result from complementary mechanisms of action. Lithium phosphorodifluoridate primarily functions through transition metal complexation and interfacial layer formation, while co-additives like vinylene carbonate and fluoroethylene carbonate contribute through enhanced solid electrolyte interphase chemistry and morphological optimization [10].

The combination of these mechanisms creates protective layers with optimized composition, incorporating both organic and inorganic components that provide mechanical stability, chemical resistance, and ionic conductivity. The resulting interfaces demonstrate superior performance compared to single-additive systems, enabling extended operational lifetimes and enhanced electrochemical performance across diverse operating conditions [10].

Optimization Strategies for Multicomponent Systems

Successful implementation of multicomponent electrolyte systems requires careful optimization of additive concentrations and ratios. Research demonstrates that optimal lithium phosphorodifluoridate concentrations typically range from 1-3 weight percent, while co-additive concentrations are generally maintained at 1-2 weight percent to avoid adverse effects on electrolyte properties [10] [11].